molecular formula C25H25N3O2 B13379513 2-(4-tert-butylphenyl)-N'-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide

2-(4-tert-butylphenyl)-N'-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide

Cat. No.: B13379513
M. Wt: 399.5 g/mol
InChI Key: DPMKAPQVQXDYND-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-N’-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, an indole moiety, and a tert-butylphenyl group, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts, copper iodide, and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenyl)-N’-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-tert-butylphenyl)-N’-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(4-tert-butylphenyl)-N’-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylphenyl)-N’-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring, an indole moiety, and a propynyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-N-(2-hydroxy-1-prop-2-ynylindol-3-yl)iminocyclopropane-1-carboxamide

InChI

InChI=1S/C25H25N3O2/c1-5-14-28-21-9-7-6-8-18(21)22(24(28)30)26-27-23(29)20-15-19(20)16-10-12-17(13-11-16)25(2,3)4/h1,6-13,19-20,30H,14-15H2,2-4H3

InChI Key

DPMKAPQVQXDYND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)N=NC3=C(N(C4=CC=CC=C43)CC#C)O

Origin of Product

United States

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